N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1448129-36-9
VCID: VC6141665
InChI: InChI=1S/C19H16N4O2/c24-19(18-13-15-3-1-2-4-17(15)25-18)21-10-12-23-11-7-16(22-23)14-5-8-20-9-6-14/h1-9,11,13H,10,12H2,(H,21,24)
SMILES: C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4
Molecular Formula: C19H16N4O2
Molecular Weight: 332.363

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide

CAS No.: 1448129-36-9

Cat. No.: VC6141665

Molecular Formula: C19H16N4O2

Molecular Weight: 332.363

* For research use only. Not for human or veterinary use.

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide - 1448129-36-9

Specification

CAS No. 1448129-36-9
Molecular Formula C19H16N4O2
Molecular Weight 332.363
IUPAC Name N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C19H16N4O2/c24-19(18-13-15-3-1-2-4-17(15)25-18)21-10-12-23-11-7-16(22-23)14-5-8-20-9-6-14/h1-9,11,13H,10,12H2,(H,21,24)
Standard InChI Key GGFQBBBPRPXJKM-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecule comprises three distinct subunits:

  • Benzofuran-2-carboxamide: A bicyclic aromatic system with a fused benzene and furan ring, functionalized with a carboxamide group at position 2.

  • Pyridin-4-yl-substituted pyrazole: A 1H-pyrazole ring bearing a pyridin-4-yl group at position 3.

  • Ethyl linker: A two-carbon chain connecting the benzofuran carboxamide to the pyrazole nitrogen.

The pyridine nitrogen at position 4 may participate in hydrogen bonding or π-π stacking, while the pyrazole’s NH group could enhance solubility or target binding .

Predicted Physicochemical Properties

Using computational tools like Molinspiration or SwissADME, the following properties are hypothesized:

PropertyValue
Molecular FormulaC₂₀H₁₇N₅O₂
Molecular Weight367.39 g/mol
LogP (Lipophilicity)~2.1 (moderate permeability)
Hydrogen Bond Donors2 (pyrazole NH, carboxamide NH)
Hydrogen Bond Acceptors5 (pyridine N, furan O, amide O)
Rotatable Bonds5

These values suggest moderate bioavailability but potential challenges in crossing the blood-brain barrier due to polarity from the pyridine and amide groups.

Hypothetical Synthesis Pathways

Retrosynthetic Analysis

A plausible route involves:

  • Benzofuran-2-carboxylic acid activation to the acyl chloride using thionyl chloride.

  • Coupling with ethylenediamine to form N-(2-aminoethyl)benzofuran-2-carboxamide.

  • Pyrazole ring formation via cyclocondensation of the amine with a pyridinyl-substituted diketone or hydrazine derivative.

Stepwise Procedure

  • Synthesis of benzofuran-2-carbonyl chloride:
    Benzofuran-2-carboxylic acid reacts with SOCl₂ at 70°C for 4 hours.

  • Amide formation:
    The acyl chloride is treated with ethylenediamine in dichloromethane with triethylamine as a base.

  • Pyrazole cyclization:
    The intermediate amine reacts with 3-(pyridin-4-yl)-1H-pyrazole-1-carbaldehyde under acidic conditions.

Theoretical Pharmacological Applications

Antimicrobial Activity

Benzofuran derivatives exhibit broad-spectrum antimicrobial effects by disrupting microbial cell membranes or inhibiting DNA gyrase . Pyrazole-pyridine hybrids, such as those in , show enhanced antifungal activity against Candida albicans (MIC ≤25 µg/mL). The title compound may target fungal lanosterol 14α-demethylase, akin to triazole antifungals .

Anti-Inflammatory Effects

Benzofuran carboxamides inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The ethyl linker may facilitate interaction with the arachidonic acid binding pocket.

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